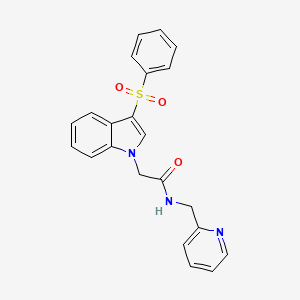
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Descripción general
Descripción
The compound “2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, a phenylsulfonyl group, and a pyridin-2-ylmethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the indole ring, the introduction of the phenylsulfonyl group, and the attachment of the pyridin-2-ylmethyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The indole ring system is a fused ring structure containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the phenylsulfonyl group, and the pyridin-2-ylmethyl group. Each of these groups can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity and stability .Mecanismo De Acción
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects through the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, this compound can induce cell death in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and protect neurons from oxidative stress and inflammation. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its high potency and specificity for the proteasome. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, careful dose optimization and toxicity studies are required before using this compound in clinical trials.
Direcciones Futuras
There are several future directions for the research on 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. One potential area of application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, this compound can be used in combination with other chemotherapeutic agents to improve their efficacy in cancer treatment. Finally, further optimization of the synthesis method and structural modifications of this compound can lead to the development of more potent and selective proteasome inhibitors.
Aplicaciones Científicas De Investigación
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been found to induce cell death in various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to inhibit tumor growth in animal models of cancer.
In addition to cancer treatment, this compound has also been investigated for its neuroprotective properties. It has been found to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-22(24-14-17-8-6-7-13-23-17)16-25-15-21(19-11-4-5-12-20(19)25)29(27,28)18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDBPDDRDCYOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



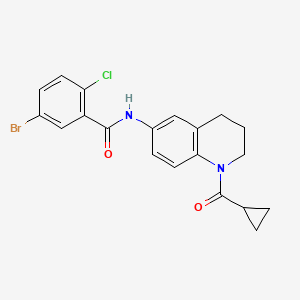
![5-benzyl-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3309358.png)
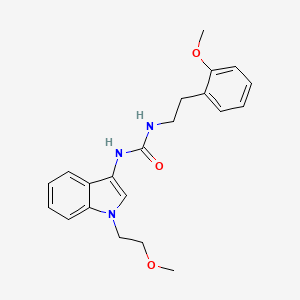
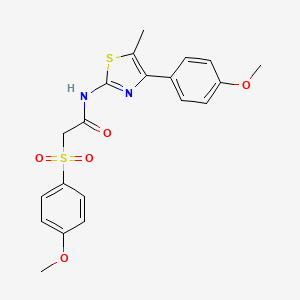
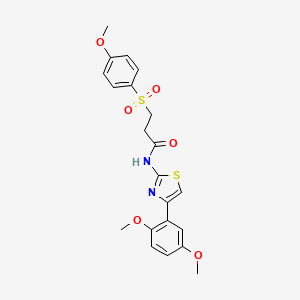
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B3309388.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309398.png)
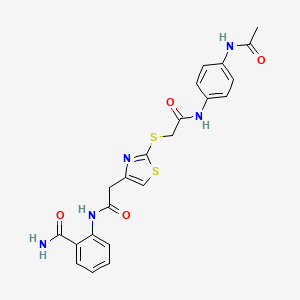
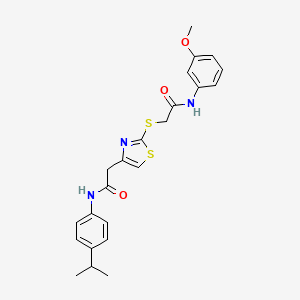
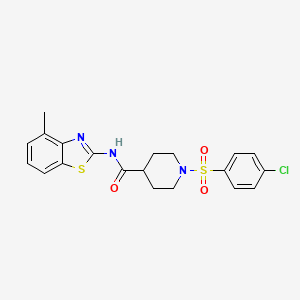
![2-benzenesulfonamido-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B3309444.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3309460.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3309461.png)